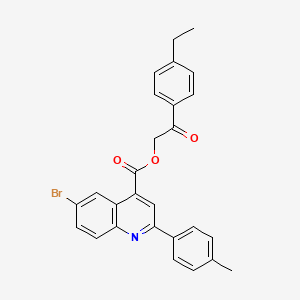

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

CAS No.: 355429-15-1

Cat. No.: VC18516967

Molecular Formula: C27H22BrNO3

Molecular Weight: 488.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355429-15-1 |

|---|---|

| Molecular Formula | C27H22BrNO3 |

| Molecular Weight | 488.4 g/mol |

| IUPAC Name | [2-(4-ethylphenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |

| Standard InChI | InChI=1S/C27H22BrNO3/c1-3-18-6-10-20(11-7-18)26(30)16-32-27(31)23-15-25(19-8-4-17(2)5-9-19)29-24-13-12-21(28)14-22(23)24/h4-15H,3,16H2,1-2H3 |

| Standard InChI Key | HQJSNNDZLPATPS-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)C |

Introduction

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound belonging to the quinoline family. It features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, further substituted with various functional groups that enhance its chemical properties. This compound has a molecular formula of C26H22BrNO3 and a molecular weight of approximately 460.36 g/mol.

Structural Features and Biological Activities

The structural diversity of quinoline derivatives, including 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate, contributes to their potential biological activities. These compounds have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties, among others .

Structural Features:

-

Quinoline Core: A bicyclic structure consisting of a benzene ring fused to a pyridine ring.

-

Substituents: Ethyl, methyl, bromo, and carboxylate groups.

-

Molecular Formula: C26H22BrNO3.

-

Molecular Weight: Approximately 460.36 g/mol.

Biological Activities:

-

Antimicrobial Potential: Quinoline derivatives have shown significant antimicrobial activity, often acting as DNA gyrase inhibitors .

-

Pharmacological Applications: These compounds are explored in medicinal chemistry for their potential in treating various diseases.

Synthesis and Chemical Reactions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Synthetic Steps:

-

Starting Materials: Typically involve quinoline and carboxylic acid derivatives.

-

Reaction Conditions: Techniques such as refluxing, stirring under inert atmosphere conditions, and purification methods like recrystallization or chromatography are employed.

-

Chemical Reactions: The compound can undergo reactions typical for quinolines and esters, such as hydrolysis or substitution reactions, to modify its functional groups and enhance biological activity.

Analytical Techniques

To confirm the structural integrity and purity of 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate, various analytical techniques are used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight and formula.

-

Infrared (IR) Spectroscopy: Helps identify functional groups.

Scientific Applications

Quinoline derivatives, including 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate, are significant in medicinal chemistry due to their diverse biological activities and potential applications in drug development.

Potential Applications:

-

Antimicrobial Agents: Due to their ability to inhibit DNA gyrase.

-

Pharmaceutical Development: For treating diseases such as cancer and neurological disorders.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate | Quinoline core with ethyl, methyl, bromo, and carboxylate groups | Potential antimicrobial and pharmacological applications |

| 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | Lacks ethoxy group | Known for strong antimicrobial activity |

| 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | Methyl instead of ethyl | Potentially different pharmacokinetics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume